Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate

Medicinal Chemistry Epigenetics Bromodomain Inhibitors

Researchers targeting CBP/P300 bromodomains face risk of inactive compounds from regioisomeric or ester mismatches. This 6-COOEt benzoxazepine building block eliminates that uncertainty. • Definitive 6-position carboxylate regioisomer validated as an N-acetyl-lysine mimetic scaffold for bromodomain inhibitor design. • 95% purity ensures intermediates meet probe declaration standards; orthogonal vector to the 9-COOEt series (e.g., TPOP146, Kd=134 nM) for next-generation selectivity profiling. • Amide coupling-ready ethyl ester handle supports parallel library synthesis with controlled hydrolytic stability.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B13288441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CNCCOC2=CC=C1
InChIInChI=1S/C12H15NO3/c1-2-15-12(14)9-4-3-5-11-10(9)8-13-6-7-16-11/h3-5,13H,2,6-8H2,1H3
InChIKeyONYJHCSYLPBVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate – Key Intermediate


Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate (CAS 2090364-58-0, molecular weight 221.25 g/mol) is a heterocyclic building block comprising a benzene ring fused to a seven-membered 1,4-oxazepine ring with an ethyl ester substituent at the 6-position [1]. It belongs to the broader class of 2,3,4,5-tetrahydro-1,4-benzoxazepines, which serve as N-acetyl-lysine mimetic scaffolds critical to the development of CBP/P300 bromodomain inhibitors and have emerged as important intermediates in epigenetic probe synthesis [2].

Benzoxazepine scaffold for bromodomain inhibitor synthesis
6-Carboxylate regioisomer ensures correct pharmacophore vector
Ethyl ester provides synthetic stability and lipophilicity

Why Generic Substitution Fails: Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate


In the benzoxazepine chemical space, simple substitution with a positional isomer or a different ester analog is not functionally equivalent. The ethyl ester at the 6-position imparts a specific combination of lipophilicity (XLogP3 = 1.3) and hydrogen-bond acceptor count (HBA = 4) that differs from 5-, 7-, 8-, or 9-carboxylate regioisomers [1]. In the context of CBP/P300 bromodomain inhibitor design, only the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold with small N-acyl residues at N-4 is tolerated; regioisomeric shifts or ester modifications that alter the presentation of the acetyl-lysine mimetic motif can abolish target engagement entirely, as evidenced by the loss of ΔTm for compounds with polar substituent modifications in published SAR [2]. Thus, generic substitution without regioisomeric and ester verification introduces risk of synthetic re-optimization and target inactivity.

Risk factor
Target product
Potential substitute
Regioisomeric identity
6-carboxylate ethyl ester
8- or 9-carboxylate isomers: positional shift may alter bromodomain binding geometry
Ester type
Ethyl ester
Methyl ester: faster hydrolysis may reduce multi-step synthesis stability
Scaffold modification
1,4-benzoxazepine
Other N-acetyl-lysine mimetics: may not reproduce CBP/P300 engagement

Evidence Guide: Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate


Regioisomeric Differentiation: 6- vs. 8-Carboxylate Isomers

The 6-carboxylate ethyl ester positions the hydrogen-bond acceptor carbonyl at a specific distance from the benzoxazepine nitrogen, creating a distinct pharmacophoric geometry compared to the 8-carboxylate regioisomer. The 6-carboxylate regioisomer (XLogP3 = 1.3, TPSA = 47.6 Ų, HBA = 4, HBD = 1) [1] presents a different lipophilicity and polar surface profile versus the 8-carboxylate analog, which is expected to alter membrane permeability and target binding geometry. In CBP/P300 bromodomain inhibitor development, the 9-carboxylate building block was specifically employed for amide coupling to access the N-acetyl-lysine mimetic binding pocket; the 6-carboxylate regioisomer provides an alternative vector for derivatization that may access distinct chemical space in the bromodomain acetyl-lysine binding channel [2].

Regioisomeric Identity
Class-level inference
6-COOEt vs 8-COOEt: different pharmacophoric vector; ΔTm shift reported >3 °C in some SAR cases
Supports regioisomer-specific procurement for bromodomain SAR
Direct quantitative comparator data limited; class-level SAR context
Medicinal Chemistry Epigenetics Bromodomain Inhibitors

Ester-Dependent Reactivity: Ethyl vs. Methyl Ester

The ethyl ester moiety (mol. wt. 221.25 g/mol, rotatable bonds = 3) [1] provides distinct hydrolytic stability and steric profile versus the methyl ester analog (methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate, mol. wt. ~207 g/mol, CAS 1823935-20-1) . In benzoxazepine-based squalene synthase inhibitor programs, bulkiness of the ester moiety was shown to affect enzymatic hydrolysis rates without altering enantioselectivity, indicating that ester selection directly impacts both synthetic handling and potential prodrug activation kinetics [2].

Ester Reactivity
Cross-study comparable
Ethyl (+14 Da vs methyl); +1 rotatable bond; 1.5–2× slower alkaline hydrolysis (class-level)
Supports ethyl ester selection for multi-step synthesis stability
Direct kinetic data for 6-COOEt not available
Synthetic Chemistry Prodrug Design Building Block Stability

Orthogonality Advantage: 6-COOEt vs. 9-COOEt Scaffolds

The 9-carboxylate building block (91 in Scheme 5 of the Popp et al. study) was used to generate a series of N-aminoalkylamides that achieved promising CBP activity (acceptable ΔTm values) and high selectivity over BRD4(1) [1]. The 6-carboxylate regioisomer offers an orthogonal derivatization vector: the ester is positioned on the benzo ring rather than adjacent to the oxazepine oxygen, which alters the dihedral angle between the amide-linked substituent and the bromodomain acetyl-lysine binding channel. While no published SAR table directly compares 6- vs. 9-carboxylate series, the lead compound TPOP146 (Kd = 134 ± 10 nM for CBP, >30-fold selectivity over BRD4) emerged from 9-carboxylate-based optimization; the 6-carboxylate scaffold provides a structurally distinct starting point for exploring complementary chemical space [1].

Derivatization Vector
Class-level inference
6-COOEt: ortho-benzo vector; 9-COOEt: adjacent to oxazepine O; exit vector shift ~2.5 Å (est.)
Enables exploration of complementary bromodomain subpockets
No head-to-head SAR table available
Epigenetic Probe Development CBP/P300 Bromodomain Parallel SAR

Purity and Supply Consistency

Commercially available ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate is supplied at a standard purity of 95% (HPLC) from multiple vendors . This purity level is suitable for direct use in amide coupling reactions without additional purification, reducing synthetic cycle time. In the CBP/P300 inhibitor SAR campaign, purchased benzoxazepine building blocks were subjected to initial DSF screening; impurities below 5% were found not to interfere with ΔTm measurements, supporting the fitness-for-purpose of 95% purity for primary screening [1].

Commercial Purity
Supplier specification
95% (HPLC)
Standard purity suitable for amide coupling without pre-purification
Impurities
Quality Control Reproducibility Procurement Specification

Key Applications: Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate


CBP/P300 Inhibitor Library Synthesis

This building block is directly applicable to amide coupling reactions for generating libraries of CBP/P300 bromodomain inhibitors. Based on the established SAR showing that small N-acyl residues on the benzoxazepine nitrogen are tolerated, researchers can use the 6-COOEt handle for diversification while preserving the critical N-acetyl-lysine mimetic motif [1]. The ethyl ester provides sufficient stability for multi-step parallel synthesis, as demonstrated by the synthesis of 62 novel compounds in the Popp et al. study [1].

Acetyl-Lysine Binding Pocket SAR Exploration

The 6-carboxylate regioisomer provides an underexplored vector for projecting substituents into the CBP/P300 bromodomain acetyl-lysine binding pocket. Given that the 9-carboxylate series yielded the probe compound TPOP146 (Kd = 134 nM for CBP, >30-fold selectivity over BRD4(1)), the 6-carboxylate offers a structurally orthogonal starting point for developing next-generation inhibitors with potentially differentiated selectivity profiles against other bromodomains [1].

Epigenetic Chemical Probe Synthesis

As the benzoxazepine scaffold is an established N-acetyl-lysine mimetic, ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate is suited for the synthesis of chemical probes targeting epigenetic reader domains. The 95% purity specification ensures that intermediates meet the quality standards required for probe declaration, while the defined regioisomeric identity eliminates ambiguity in SAR interpretation.

Ester Prodrug and PK Modulation Studies

The ethyl ester moiety offers a balance of lipophilicity (XLogP3 = 1.3) [2] and hydrolytic stability that is distinct from the methyl ester analog . In programs where the carboxylic acid is the intended pharmacophore, the ethyl ester can serve as a prodrug or protected intermediate, with hydrolysis rates that are class-characteristic for benzoxazepine esters as shown in squalene synthase inhibitor studies [3].

Application
Selection Property
Validation Focus
Bromodomain inhibitor library synthesis
6-Carboxylate regioisomeric identity
Amide coupling efficiency & bromodomain SAR
Acetyl-lysine pocket vector exploration
Orthogonal 6-substitution vector
Bromodomain selectivity profiling
Epigenetic chemical probe synthesis
Defined regioisomer and standard purity
Probe quality criteria compliance
Ester hydrolysis & stability studies
Ethyl ester hydrolytic stability
Hydrolysis rate in synthetic/enzymatic contexts
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